What is the chemical structure of Calteridol?
What is the chemical structure of Calteridol?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Calteridol. The document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information for research and development purposes.
Chemical Structure and Properties
Calteridol is a complex organic molecule, typically utilized as its calcium salt, Calteridol calcium. It belongs to the class of macrocyclic chelating agents, specifically a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The core structure consists of a twelve-membered tetraaza ring functionalized with three carboxymethyl groups and one hydroxypropyl group.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [1] |
| CAS Number | 121915-83-1 (for Calteridol calcium) | [1][2] |
| Molecular Formula | C34H58Ca3N8O14 | [1] |
| Molecular Weight | 923.1 g/mol | [1] |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H | [1][2] |
| SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | [1] |
| Synonyms | SQ33,248 | [2] |
Synthesis of Calteridol
The synthesis of Calteridol, or more specifically its parent ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HPDO3A), is a multi-step process. The following is a general overview of the synthetic route, as detailed in patent literature. It is important to note that detailed, step-by-step experimental protocols with specific quantities, reaction times, and purification methods are not extensively available in the public domain.
General Synthetic Workflow
The synthesis commences with the commercially available macrocycle 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. The process involves the following key transformations:
-
Protection of Cyclen: To control the regioselectivity of the subsequent alkylation steps, three of the four nitrogen atoms of the cyclen ring are typically protected.
-
Carboxymethylation: The unprotected nitrogen atoms are then carboxymethylated. This is often achieved using a haloacetic acid or its ester derivative.
-
Deprotection: The protecting groups are removed to liberate the secondary amine functionalities.
-
Alkylation: The final functionalization step involves the alkylation of the remaining free secondary amine with propylene oxide to introduce the hydroxypropyl group.
-
Complexation: The resulting ligand is then reacted with a suitable calcium salt under controlled conditions to form Calteridol calcium.
Mechanism of Action and Biological Activity
Calteridol calcium is primarily known for its application as a contrast agent in Magnetic Resonance Imaging (MRI). Its mechanism of action is not based on interaction with biological signaling pathways but on the paramagnetic properties of a chelated metal ion, typically gadolinium (Gd³⁺) in MRI contrast agents of this class. While the provided information pertains to Calteridol calcium, its structural analogue, when complexed with gadolinium, would function as an MRI contrast agent. The gadolinium ion has unpaired electrons, which makes it strongly paramagnetic. When placed in the strong magnetic field of an MRI scanner, the gadolinium ion alters the magnetic properties of the surrounding water molecules. Specifically, it shortens the T1 relaxation time of these water protons. Tissues that accumulate the contrast agent will, therefore, appear brighter on T1-weighted MR images, providing enhanced contrast between different tissues.
Some sources also indicate that Calteridol calcium exhibits antifungal and antibacterial properties, although the specific mechanisms and signaling pathways involved in this antimicrobial activity are not well-documented in the available literature.
References
- 1. WO2020084504A1 - Novel process for the preparation of macrocyclic chelant 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetra azacyclododecane-1,4,7-triyl) triacetic acid and it's complexes with paramagnetic metal ions - Google Patents [patents.google.com]
- 2. US6054581A - Process for the preparation of 1,4,7,10-tetraaza-cyclododecane-1,4,7-triacetic acid and the derivative thereof - Google Patents [patents.google.com]
